

# Upadacitinib: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Upadacitinib, marketed under the brand name Rinvoq, is a second-generation selective Janus kinase (JAK) inhibitor.[1] It is an oral medication approved for the treatment of several inflammatory and autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, atopic dermatitis, ulcerative colitis, and Crohn's disease.[1][2] Upadacitinib's therapeutic efficacy stems from its targeted inhibition of JAK1, a key enzyme in the signaling pathways of numerous pro-inflammatory cytokines.[3][4] This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of Upadacitinib, tailored for researchers and professionals in drug development.

## **Chemical Structure and Identifiers**

Upadacitinib is a complex heterocyclic small molecule. Its chemical identity is precisely defined by various nomenclature and registry systems. The IUPAC name for Upadacitinib is (3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide.[1]

Below is a table summarizing the key chemical identifiers for Upadacitinib:



Identifier	Value	Reference(s)
IUPAC Name	(3S,4R)-3-Ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide	[1]
CAS Number	1310726-60-3	[1]
PubChem CID	58557659	[1]
Molecular Formula	C17H19F3N6O	[1][5]
SMILES	CC[C@@H]1CN(C(=0)NCC(F ) (F)F)C[C@@H]1c1cnc2c(n1)c 1cn[nH]c1n2	[6]
InChI Key	WYQFJHHDOKWSHR- MNOVXSKESA-N	[1]

# **Physicochemical Properties**

The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.



Property	Value	Reference(s)
Molecular Weight	380.37 g/mol	[5]
Melting Point	16-19 °C	[7]
Solubility	Soluble in DMSO (to 100 mM) and ethanol (to 50 mM). In water, solubility is 0.2 mg/mL.	[8]
pKa (Strongest Acidic)	13.99	[9]
pKa (Strongest Basic)	4.11	[9]
LogP	2.5	[8]

## **Mechanism of Action: Selective JAK1 Inhibition**

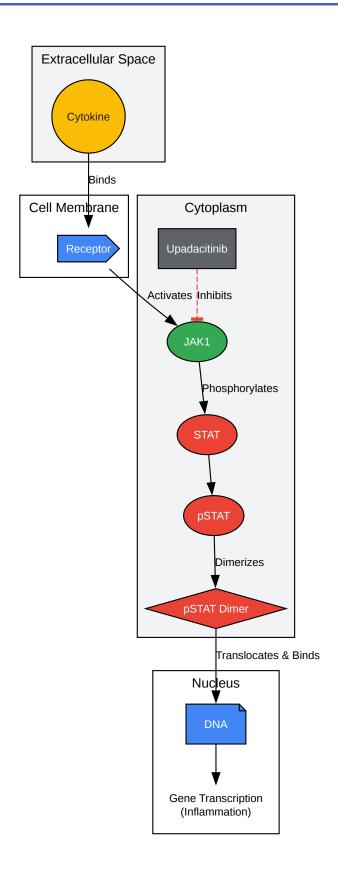
Upadacitinib exerts its therapeutic effect by selectively inhibiting the Janus kinase 1 (JAK1) enzyme.[3] The JAK family of enzymes (JAK1, JAK2, JAK3, and Tyk2) are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune response.[4][10]

Upon cytokine binding to its receptor, JAKs are activated, leading to the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[11][12] Phosphorylated STATs then dimerize and translocate to the nucleus, where they modulate the transcription of target genes, many of which are pro-inflammatory.[11][12]

Upadacitinib's selectivity for JAK1 over other JAK isoforms is a key feature.[1] This selectivity is thought to contribute to its favorable benefit-risk profile by minimizing off-target effects associated with the inhibition of other JAKs, such as the hematological effects linked to JAK2 inhibition.[4]

The following diagram illustrates the canonical JAK-STAT signaling pathway and the point of intervention by Upadacitinib.





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Caption: Upadacitinib inhibits JAK1, blocking the phosphorylation of STAT proteins.



# In Vitro Selectivity Profiling: Experimental Protocol

The selectivity of Upadacitinib for JAK1 over other kinases is a critical aspect of its pharmacological profile. A common method to determine this is through in vitro kinase inhibition assays.

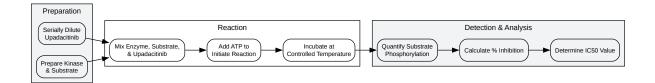
Objective: To determine the half-maximal inhibitory concentration (IC50) of Upadacitinib against a panel of kinases, including JAK1, JAK2, JAK3, and Tyk2.

#### Methodology:

- Enzyme and Substrate Preparation: Recombinant human JAK enzymes and a suitable peptide substrate are prepared in an appropriate assay buffer.
- Compound Dilution: Upadacitinib is serially diluted to create a range of concentrations.
- Kinase Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of Upadacitinib. The reaction is allowed to proceed for a defined period at a controlled temperature.
- Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of radiolabeled phosphate from [y-32P]ATP) or non-radiometric methods like fluorescence resonance energy transfer (FRET) or luminescence-based assays.
- Data Analysis: The percentage of kinase inhibition at each Upadacitinib concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

The following diagram outlines the general workflow for an in vitro kinase inhibition assay.





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Caption: Workflow for determining the IC50 of Upadacitinib against target kinases.

Published studies have demonstrated that Upadacitinib is a potent inhibitor of JAK1 with significantly lower activity against JAK2, JAK3, and Tyk2, confirming its selective profile.[5][13]

Kinase	IC50 (nM)	Reference(s)
JAK1	43 - 47	[5][13]
JAK2	120 - 200	[5][14]
JAK3	2304	[13]
Tyk2	4690	[13]

# **Pharmacokinetic Properties**

The pharmacokinetic profile of Upadacitinib has been extensively studied in clinical trials. A summary of its key pharmacokinetic parameters is provided below.



Parameter	Value	Reference(s)
Protein Binding	52%	[1]
Metabolism	Primarily by CYP3A, with a minor contribution from CYP2D6	[1]
Elimination Half-life	9-14 hours	[1]
Excretion	Approximately 38% in feces (as unchanged drug) and 24% in urine (as unchanged drug)	[1]

### Conclusion

Upadacitinib is a highly selective JAK1 inhibitor with a well-characterized chemical structure and a favorable pharmacokinetic profile. Its targeted mechanism of action provides a significant therapeutic advantage in the treatment of various immune-mediated inflammatory diseases. This technical guide has summarized the core chemical and pharmacological properties of Upadacitinib, providing a valuable resource for researchers and drug development professionals working in this field. Further research into its long-term efficacy and safety across different patient populations will continue to refine its clinical application.

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